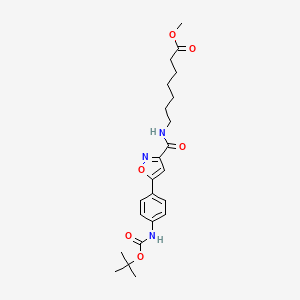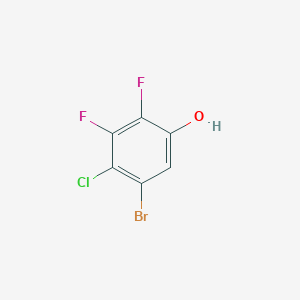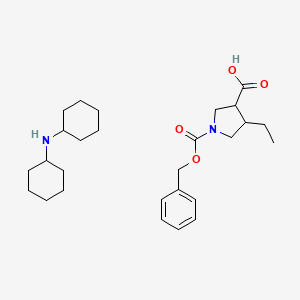![molecular formula C18H19F6NO4 B12097413 (3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12097413.png)
(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R,4S)-4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid” is a complex organic compound with a fascinating structure. Let’s break it down:
Chirality: The compound is chiral, with two stereocenters at positions 3 and 4.
Functional Groups:
Métodos De Preparación
Synthetic Routes: The synthetic routes for this compound can vary, but one approach involves the following steps:
Asymmetric Synthesis: Begin with an enantioselective synthesis to obtain the desired chirality at positions 3 and 4.
Pyrrolidine Ring Formation: Construct the pyrrolidine ring using appropriate reagents and conditions.
Trifluoromethylation: Introduce the trifluoromethyl group using a radical-based method or other suitable reactions.
Esterification: Attach the isobutyl ester group to the carboxylic acid.
Industrial Production: Industrial-scale production typically involves optimization of the synthetic route for efficiency, scalability, and cost-effectiveness.
Análisis De Reacciones Químicas
Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.
Reduction: Reduction of the carbonyl group or other functional groups.
Substitution: Substitution reactions at the phenyl ring or pyrrolidine nitrogen.
Hydrolysis: Ester hydrolysis to yield the free acid.
Trifluoromethylating Agent: Trifluoromethyl phenyl sulfone can serve as a nucleophilic trifluoromethylating agent.
Radical Precursors: For radical-based reactions.
Base and Acid Catalysts: For ring formation and functional group transformations.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: As a potential drug candidate due to its unique structure.
Materials Science: For designing novel materials with specific properties.
Agrochemicals: As a building block for crop protection agents.
Mecanismo De Acción
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular pathways.
Propiedades
Fórmula molecular |
C18H19F6NO4 |
|---|---|
Peso molecular |
427.3 g/mol |
Nombre IUPAC |
4-[3,5-bis(trifluoromethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H19F6NO4/c1-16(2,3)29-15(28)25-7-12(13(8-25)14(26)27)9-4-10(17(19,20)21)6-11(5-9)18(22,23)24/h4-6,12-13H,7-8H2,1-3H3,(H,26,27) |
Clave InChI |
UAMNJUGYGLUHDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic Acid](/img/structure/B12097386.png)

![2-Cyclopropylmethoxy-3-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B12097406.png)


